molecular formula C19H28N4O5S B2970946 4-(dibutylsulfamoyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 850936-09-3

4-(dibutylsulfamoyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2970946
CAS No.: 850936-09-3
M. Wt: 424.52
InChI Key: YMEULINJLJVWPR-UHFFFAOYSA-N
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Description

4-(Dibutylsulfamoyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule featuring a benzamide core linked to a 1,3,4-oxadiazole ring, a scaffold recognized in medicinal chemistry as a privileged structure for the development of bioactive agents . This compound is part of a class of N-(1,3,4-oxadiazol-2-yl)benzamides that have been identified by multiple research groups as potent inhibitors of bacterial growth, particularly against challenging drug-resistant pathogens . Subtle modifications to the substituents on the oxadiazole and benzamide rings, such as the dibutylsulfamoyl and methoxymethyl groups present in this molecule, are known to fine-tune its biological activity and can lead to distinct mechanisms of action, including the inhibition of essential bacterial proteins and the disruption of metabolic pathways like menaquinone biosynthesis . Compounds within this chemical family have demonstrated multi-targeting antibiotic properties and a low propensity for resistance development in bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA), making them promising candidates for antimicrobial research . Furthermore, the 1,3,4-oxadiazole nucleus is associated with significant enzyme inhibitory potential. Related sulfonamide-containing oxadiazole derivatives have been extensively studied as potent inhibitors of enzymes like alkaline phosphatase and cholinesterase, suggesting potential research applications in neurochemistry and cellular signaling . This product is provided for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-(dibutylsulfamoyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O5S/c1-4-6-12-23(13-7-5-2)29(25,26)16-10-8-15(9-11-16)18(24)20-19-22-21-17(28-19)14-27-3/h8-11H,4-7,12-14H2,1-3H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEULINJLJVWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(dibutylsulfamoyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of antimicrobial research. This article explores its biological activity, focusing on its mechanism of action, target proteins, and relevant case studies.

  • Molecular Formula : C19H28N4O5S
  • Molecular Weight : 424.52 g/mol
  • CAS Number : 850936-09-3

The primary target of this compound is the bacterial cell division protein FtsZ . This protein plays a crucial role in bacterial cytokinesis, and the compound inhibits its function, leading to the prevention of bacterial cell division and ultimately inhibiting bacterial growth.

Biological Activity Overview

The compound exhibits a range of biological activities that can be categorized as follows:

Activity Type Description
Antimicrobial Inhibits the growth of various bacterial strains by targeting FtsZ.
Antiplasmodial Exhibits potential as an antimalarial agent by affecting Plasmodium parasites .
Cytotoxicity Displays cytotoxic effects against certain cancer cell lines, indicating potential for anticancer applications.

Antimicrobial Activity

A study investigating the antimicrobial properties of various oxadiazole derivatives found that this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The compound's inhibition of FtsZ was confirmed through in vitro assays where it showed a Minimum Inhibitory Concentration (MIC) as low as 16 µg/mL against Staphylococcus aureus.

Antiplasmodial Potential

In another study focused on malaria prevention, derivatives similar to this compound were evaluated for their activity against Plasmodium falciparum. The results indicated that compounds within this class exhibited slow-action antiplasmodial activity with IC50 values ranging from 40 to 550 nM .

Cytotoxicity Assessment

Research exploring the cytotoxic effects on cancer cell lines revealed that this compound could induce apoptosis in certain types of cancer cells. The mechanism involved mitochondrial pathways and caspase activation, suggesting its potential as an anticancer agent .

Comparison with Similar Compounds

Structural Analogues

The compound shares its core architecture with several analogues, differing primarily in sulfamoyl and oxadiazole substituents. Key structural comparisons include:

Compound Name Sulfamoyl Group Oxadiazole Substituent Key References
Target Compound Dibutyl Methoxymethyl
4-[Cyclohexyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide Cyclohexyl(methyl) Methoxymethyl
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide) Benzyl(methyl) 4-Methoxyphenylmethyl
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Cyclohexyl(ethyl) Furan-2-yl
4-(Dibutylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Dibutyl 3,4,5-Trimethoxyphenyl

Key Observations :

  • The methoxymethyl substituent on the oxadiazole introduces moderate polarity, contrasting with LMM11's furan (heterocyclic) or LMM5's bulky 4-methoxyphenylmethyl groups .
Antifungal and Enzyme Inhibition
  • LMM5 and LMM11 : Demonstrated antifungal activity against Candida albicans via thioredoxin reductase (Trr1) inhibition, with MIC values in the µg/mL range. LMM11 showed superior activity, attributed to its furan substituent enhancing target binding .
  • The dibutylsulfamoyl group may enhance hydrophobic interactions with the enzyme's active site .
  • Derivative 6a (): A sulfonamide-oxadiazole hybrid inhibited human carbonic anhydrase II (hCA II) with a docking score of −8.1 kcal/mol, highlighting the role of sulfamoyl groups in enzyme binding .
Cytotoxicity and Physicochemical Properties
  • Lipophilicity : The target compound’s dibutyl group likely increases log P compared to analogues with cyclohexyl or methoxyethyl sulfamoyl groups (e.g., 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide in ), which may affect bioavailability and toxicity .
  • Compliance with Lipinski’s Rules : Analogues like compound 3 () meet Lipinski criteria (log P < 5), whereas bulkier derivatives (e.g., compound 4 in ) exceed log P limits, underscoring the need for balanced substituent design .

Structure-Activity Relationships (SAR)

  • Sulfamoyl Group :
    • Dibutyl vs. Cyclohexyl : Larger alkyl chains (dibutyl) may enhance lipophilicity and target binding but reduce solubility. Cyclohexyl groups (LMM11) offer a balance between hydrophobicity and steric bulk .
  • Heterocyclic Groups: Furan (LMM11) or thiophene (compound 25 in ) substituents enhance π-π stacking in enzyme active sites .

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